2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol
Beschreibung
2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol is a bicyclic heterocyclic compound featuring a fused tetrahydrobenzothiophene and pyrimidine scaffold. The molecule contains a sulfur atom in the thiophene ring and a thiol (-SH) group at the 4-position of the pyrimidine ring. With a molecular formula of C₁₀H₁₀N₂S₂ and a molecular weight of 222.33 g/mol (CAS: 307342-23-0), it serves as a key intermediate for synthesizing bioactive derivatives, particularly in anticancer and antimicrobial research .
Eigenschaften
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S2/c1-6-12-10(14)9-7-4-2-3-5-8(7)15-11(9)13-6/h2-5H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQYIQCHQZYLQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351405 | |
| Record name | NSC153323 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23922-04-5 | |
| Record name | 23922-04-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153323 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC153323 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides an overview of the compound's biological effects, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 233.31 g/mol. The structure consists of a benzothieno-pyrimidine core with a thiol group, which may contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that 2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol exhibits significant antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains. For instance:
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Pseudomonas aeruginosa | 10 | 50 |
These findings suggest that the compound may act as a potential candidate for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant capacity of the compound has been evaluated using various assays such as DPPH radical scavenging and ABTS assays. The results indicate that it possesses moderate antioxidant activity:
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 45 |
| ABTS Assay | 40 |
This antioxidant activity may be attributed to the thiol group in its structure, which can donate electrons and neutralize free radicals.
Cytotoxicity and Anticancer Potential
Preliminary studies have explored the cytotoxic effects of this compound on cancer cell lines. In particular, it has shown selective cytotoxicity against human breast cancer cells (MCF-7):
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
The biological activity of 2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol is believed to stem from its ability to interact with cellular targets:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit key metabolic pathways.
- Antioxidant Mechanism : It scavenges free radicals and enhances cellular defense mechanisms against oxidative stress.
- Cytotoxic Mechanism : Induction of apoptosis through activation of caspases and modulation of Bcl-2 family proteins has been proposed.
Case Studies
- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound against resistant strains of bacteria, highlighting its potential as an alternative antibiotic.
- Antioxidant Research : Research conducted by Umesha et al. (2009) found that derivatives of this compound exhibited enhanced antioxidant activity compared to standard antioxidants like ascorbic acid.
- Cytotoxicity Assessment : A recent study reported that the compound significantly reduced cell viability in MCF-7 cells through apoptosis pathways, suggesting its potential as a chemotherapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Functional Group Influence: The thiol group in the target compound enhances nucleophilic reactivity, enabling facile derivatization (e.g., formation of disulfides or thioethers) compared to the ketone or chlorine substituents in analogues . Chlorine at the 4-position (as in CAS 238.73 g/mol compound) acts as a leaving group, facilitating nucleophilic substitution reactions with amines or thiosemicarbazides to generate antiproliferative agents .
Biological Activity :
- Derivatives with N-substituted amines (e.g., compound 5d in ) exhibit moderate antiproliferative activity against cancer cell lines, with IC₅₀ values in the micromolar range .
- Thiosemicarbazide derivatives (e.g., compound 7a in ) show enhanced anticancer potency due to metal-chelating properties .
- Antimicrobial activity : Compounds with sulfonamide or morpholine substituents (e.g., 5e and 4a in ) demonstrate selective activity against C. albicans (IZ = 22 mm, MIC = 31.25 μg/mL) and S. aureus (IZ = 21 mm) .
Reactivity Trends:
- The 4-thiol group undergoes oxidation to disulfides or alkylation with electrophiles (e.g., chloroacetates) to form thioethers, expanding its utility in drug design .
- 4-Chloro derivatives exhibit higher reactivity toward nucleophiles compared to ketones or thiones, enabling rapid diversification .
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Data
Key Insights:
- 4-Ketone derivatives show higher bioavailability scores due to fewer hydrogen bond donors and balanced lipophilicity .
Vorbereitungsmethoden
Synthetic Routes
General Synthesis Overview
The synthesis of 2-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-4-thiol typically involves multi-step organic reactions. The general synthetic pathway can include:
Formation of the Benzothieno Framework : This step often involves cyclization reactions to construct the benzothieno structure.
Pyrimidine Ring Formation : Subsequent reactions lead to the formation of the pyrimidine ring.
Thiol Group Introduction : The final step involves introducing the thiol group at the appropriate position on the pyrimidine ring.
Specific Preparation Methods
Method 1: Microwave-Assisted Synthesis
A notable method for synthesizing this compound is through microwave-assisted reactions. This approach enhances reaction rates and yields by providing uniform heating.
Reagents : Key reagents include 2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine and thiolating agents.
Procedure : The reaction is conducted in a microwave reactor under controlled temperature and pressure conditions.
Yield : Reports indicate that this method can achieve yields of up to 85% due to the rapid and efficient reaction conditions.
Method 2: Conventional Heating
Another common method involves traditional heating techniques where the reactants are mixed and heated in a solvent.
Reagents : Similar to microwave synthesis but may also include solvents like ethanol or dimethylformamide.
Procedure : The mixture is refluxed for several hours until completion is confirmed by TLC (Thin Layer Chromatography).
Yield : Yields typically range from 70% to 80%, depending on reaction time and temperature.
Reaction Conditions
The choice of solvents, temperatures, and catalysts can significantly influence the outcome of the synthesis:
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
|---|---|---|
| Temperature | 120°C - 180°C | Reflux (around 100°C) |
| Time | Minutes (5 - 30 min) | Hours (3 - 8 hours) |
| Solvent | Ethanol or DMF | Ethanol or Acetone |
| Yield | Up to 85% | 70% - 80% |
Mechanistic Insights
Nucleophilic Substitution Reactions
The introduction of the thiol group often involves nucleophilic substitution reactions where a suitable leaving group is replaced by a thiol:
- Example Reaction : Using thiourea as a thiol source can effectively introduce the sulfur atom into the pyrimidine ring.
Oxidation and Reduction Steps
During synthesis, oxidation states may change:
Q & A
Q. Table 1: Representative Spectroscopic Data
| Substituent | ¹H NMR (δ, ppm) | IR (cm⁻¹) | Source |
|---|---|---|---|
| SCH₃ | 2.34 (s, 3H) | 1718 (C=O) | |
| NH₂ | 8.85, 9.52 (brs, 2H) | 3415 (NH) | |
| Benzyl | 3.70 (s, 2H, CH₂Ph) | 1668 (C=O) |
Advanced: How can molecular docking elucidate its antimicrobial mechanism?
Methodological Answer:
Docking studies against microbial targets (e.g., bacterial DNA gyrase or fungal CYP51) are performed using software like AutoDock Vina. The thiol and pyrimidine moieties often exhibit hydrogen bonding with active-site residues (e.g., Asp86 in Staphylococcus aureus gyrase), while the hydrophobic benzothieno ring enhances binding affinity . Validate docking poses with MD simulations and compare inhibition constants (Ki) with experimental IC₅₀ values to resolve false positives .
Advanced: How to resolve contradictory cytotoxicity data across cell lines?
Methodological Answer:
Contradictions may arise from cell-specific uptake or metabolic activation. Follow these steps:
Dose-Response Profiling : Test a wide concentration range (e.g., 1 nM–100 µM) in multiple lines (e.g., HeLa, MCF-7, HepG2) .
Mechanistic Assays : Measure apoptosis (Annexin V/PI staining) vs. necrosis (LDH release) to differentiate modes of action .
Metabolite Screening : Use LC-MS to identify cell-specific biotransformation products affecting activity .
Q. Table 2: Cytotoxicity Variability in Derivatives
| Derivative | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
|---|---|---|---|
| 4-Methylthio | 12.3 | 45.7 | 8.9 |
| 4-Benzylthio | 7.8 | 9.2 | 18.4 |
Advanced: How to optimize substituent effects on bioactivity?
Methodological Answer:
Systematic SAR studies are essential:
Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents enhance antimicrobial activity but reduce solubility .
Hydrophobic Groups : Benzyl or cyclopentyl moieties improve membrane permeability .
Thiol vs. Thioether : Thiol derivatives show higher reactivity but lower stability; methylthio balances activity and stability .
Q. Table 3: Substituent Impact on Antimicrobial Activity
| Position | Substituent | MIC (µg/mL, S. aureus) | LogP |
|---|---|---|---|
| 4 | SH | 2.1 | 1.2 |
| 4 | SCH₃ | 4.5 | 2.8 |
| 4 | SO₂CH₃ | >64 | -0.3 |
Advanced: How to address low yields in cyclization steps?
Methodological Answer:
Low yields in triazolo or thiadiazolo cyclization (e.g., from hydrazino precursors) often result from poor leaving-group displacement. Solutions include:
- Using excess formic acid (5 mL per 1 mmol substrate) .
- Replacing formic acid with POCl₃ for better leaving-group activation .
- Microwave-assisted synthesis (e.g., 150°C, 30 min) to accelerate ring closure .
Basic: What are the stability concerns for thiol derivatives?
Methodological Answer:
Thiol groups are prone to oxidation. Stabilization strategies include:
- Storing compounds under inert gas (N₂/Ar) at -20°C.
- Adding antioxidants (e.g., 1% BHT) to stock solutions.
- Derivatizing as disulfides or thioethers for long-term storage .
Advanced: How to design analogs for improved pharmacokinetics?
Methodological Answer:
Prioritize derivatives with:
- Lower LogP : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce hepatotoxicity .
- Metabolic Stability : Replace metabolically labile methylthio with trifluoromethylthio (t₁/₂ increase from 2.1 to 8.7 h in rat liver microsomes) .
- Prodrug Strategies : Mask thiols as acetylated precursors for enhanced oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
